N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline
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Overview
Description
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in medicinal chemistry . The structure of this compound consists of a benzimidazole ring fused with a benzene ring, with a chloroaniline group attached to the benzimidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline typically involves the condensation of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of benzimidazole-2-ylmethanol derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar structure but without the chloroaniline group.
2-Phenylbenzimidazole: A derivative with a phenyl group instead of the chloroaniline group.
Benzotriazole: A structurally similar compound with a triazole ring instead of the imidazole ring.
Uniqueness
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline is unique due to the presence of the chloroaniline group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
819858-03-2 |
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Molecular Formula |
C14H10ClN3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18) |
InChI Key |
MIMWDAYADRKANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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